3-(5-Bromo-2-methoxyphenyl)propan-1-ol

Lipophilicity ADME Membrane Permeability

3-(5-Bromo-2-methoxyphenyl)propan-1-ol (CAS 33538-79-3, molecular formula C10H13BrO2, MW 245.12 g/mol) is a primary alcohol bearing a 5-bromo-2-methoxyphenyl substitution pattern. It is catalogued under the NSC identifier NSC110707, indicating its historical inclusion in the National Cancer Institute (NCI) Developmental Therapeutics Program screening collection.

Molecular Formula C10H13BrO2
Molecular Weight 245.11 g/mol
CAS No. 33538-79-3
Cat. No. B13612490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromo-2-methoxyphenyl)propan-1-ol
CAS33538-79-3
Molecular FormulaC10H13BrO2
Molecular Weight245.11 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)CCCO
InChIInChI=1S/C10H13BrO2/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3
InChIKeyOYXROKSQSCMNOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Bromo-2-methoxyphenyl)propan-1-ol (CAS 33538-79-3): Core Identity and Procurement-Relevant Context


3-(5-Bromo-2-methoxyphenyl)propan-1-ol (CAS 33538-79-3, molecular formula C10H13BrO2, MW 245.12 g/mol) is a primary alcohol bearing a 5-bromo-2-methoxyphenyl substitution pattern . It is catalogued under the NSC identifier NSC110707, indicating its historical inclusion in the National Cancer Institute (NCI) Developmental Therapeutics Program screening collection . The compound is supplied commercially as a research chemical, typically at 98% purity, and is classified as harmful if swallowed, a skin irritant, and an eye irritant (GHS H302, H315, H319, H335) . Its structural features—a bromine atom ortho to a primary propanol chain and para to a methoxy group—define its physicochemical profile and its utility as a synthetic building block for late-stage functionalization via cross-coupling chemistry.

Why 3-(5-Bromo-2-methoxyphenyl)propan-1-ol Cannot Be Indiscriminately Swapped with Its Chloro or Non-Halogenated Congeners


Compounds within the 3-(2-methoxyphenyl)propan-1-ol family share a common phenylpropanol backbone, but the identity of the 5-position substituent (Br vs. Cl vs. H) dictates quantifiable shifts in lipophilicity, molecular weight, boiling point, and bond dissociation energy that render them non-interchangeable in both synthetic and biological applications . The C–Br bond (bond dissociation energy ~ 70 kcal/mol) is significantly more reactive toward oxidative addition with Pd(0) catalysts than the C–Cl bond (~84 kcal/mol), making the bromo derivative the preferred substrate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions where the chloro analog often requires harsher conditions or specialized ligands [1]. Furthermore, the bromine atom's greater molar refractivity and polarizability compared to chlorine or hydrogen translate into a higher LogP and a distinct hydrogen-bond acceptor profile that can alter target binding, pharmacokinetics, and compound partitioning in biphasic systems . Below, each piece of quantifiable differentiation is detailed.

Quantitative Differentiation Evidence for 3-(5-Bromo-2-methoxyphenyl)propan-1-ol Against Its Closest Analogs


Lipophilicity (LogP) Comparison: Bromo vs. Chloro vs. Non-Halogenated Analog

The bromo derivative exhibits a LogP of 2.55, which is 0.28 log units higher than the chloro analog (LogP 2.27) and 0.93 log units higher than the non-halogenated parent (LogP 1.62) [1]. In medicinal chemistry, a ΔLogP of ±0.5 is generally considered sufficient to produce a measurable difference in membrane permeability and off-target binding; the 0.93-unit gap between the bromo and des-halo compounds exceeds this threshold substantially.

Lipophilicity ADME Membrane Permeability Drug Design

C–Br vs. C–Cl Bond Dissociation Energy: Synthetic Utility in Cross-Coupling Chemistry

The C–Br bond dissociation energy (BDE) is approximately 70 kcal/mol, compared to ~84 kcal/mol for the C–Cl bond [1]. This ~14 kcal/mol lower barrier means the bromo compound undergoes oxidative addition with Pd(0) under significantly milder conditions. In practice, aryl bromides routinely achieve full conversion in Suzuki couplings at 60–80°C with standard Pd(PPh₃)₄, whereas the corresponding aryl chlorides often require elevated temperatures (>100°C), stronger bases, or specialized electron-rich phosphine ligands to achieve comparable yields [2].

Cross-Coupling Suzuki-Miyaura Palladium Catalysis Building Block

Physicochemical Property Triad: Boiling Point, Density, and Refractive Index Distinguish Bromo from Chloro and Non-Halogenated Analogs

The bromo compound's boiling point (330.8°C at 760 mmHg) is 27.7°C higher than the chloro analog (303.1°C) and 59.6°C higher than the non-halogenated analog (271.2°C) [1]. Density follows the same rank order: 1.389 g/cm³ (Br) > 1.165 g/cm³ (Cl) > 1.037 g/cm³ (H). The refractive index also increases progressively: 1.551 (Br) > 1.534 (Cl) > 1.519 (H). These differences are analytically significant and can be used to confirm compound identity or assess purity via GC, refractometry, or density measurement.

Physicochemical Characterization Purification Formulation Quality Control

Evidence-Backed Application Scenarios for 3-(5-Bromo-2-methoxyphenyl)propan-1-ol


Medicinal Chemistry SAR Exploration Requiring a Lipophilic Halogen Handle

In a lead optimization campaign where the phenylpropanol scaffold is a core pharmacophore, the bromo derivative provides a LogP of 2.55—a 0.93-unit increase over the non-halogenated parent—enabling systematic exploration of lipophilicity-driven potency and ADME shifts without changing the core scaffold . The bromine also serves as a versatile synthetic handle for late-stage diversification via Suzuki coupling to generate focused analog libraries [1].

Cross-Coupling-Dependent Synthetic Route Design

When a synthetic route requires installation of an aryl, alkenyl, or amino substituent at the 5-position of the phenylpropanol core via palladium-catalyzed cross-coupling, the C–Br bond (~70 kcal/mol BDE) offers a lower activation barrier than the C–Cl bond (~84 kcal/mol), enabling milder reaction conditions, fewer byproducts, and broader functional group tolerance [2]. This makes the bromo compound the optimal choice for building block procurement where downstream diversification is anticipated.

Analytical Method Development and Reference Standard Qualification

The distinct boiling point (330.8°C), density (1.389 g/cm³), and refractive index (1.551) of the bromo compound provide clear analytical differentiation from its chloro (BP 303.1°C, density 1.165, RI 1.534) and non-halogenated (BP 271.2°C, density 1.037, RI 1.519) analogs . These properties can be exploited for GC purity determination, identity confirmation by refractometry, and density-based separation in workup procedures.

NCI-60 Historical Screening Data Mining and Comparative Oncology Studies

The compound's NSC number (NSC110707) documents its inclusion in the NCI Developmental Therapeutics Program compound repository . Researchers conducting retrospective analyses of NCI-60 screening data or building predictive QSAR models for brominated phenylpropanols may require the authentic compound for experimental validation of in silico predictions or for use as a structural comparator in probe development studies.

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